3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Overview
Description
3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features both a thiophene ring and an isoxazole ring. The presence of these rings makes it a compound of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring . This reaction is followed by various purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form various dihydro derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the isoxazole ring.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its unique structure and biological activities.
Industry: Used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in inflammation and microbial activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and have been studied for their biological activities.
Isoxazole Derivatives: Compounds like 3,5-isoxazole esters are similar and have been studied for their chemical properties and reactions.
Uniqueness
3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to the combination of the thiophene and isoxazole rings, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c9-7-2-1-6(14-7)4-3-5(8(11)12)13-10-4/h1-2,5H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGVSBHCFWYJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(S2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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